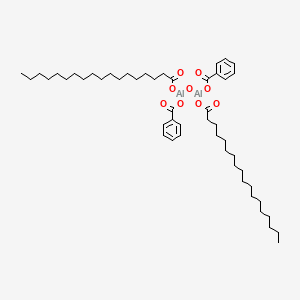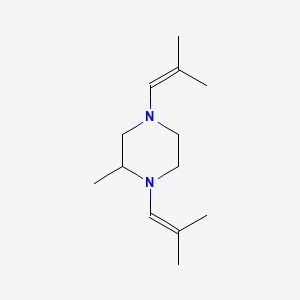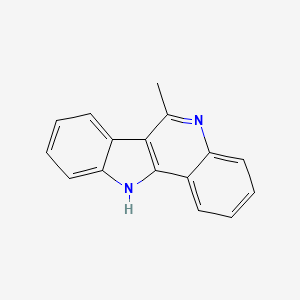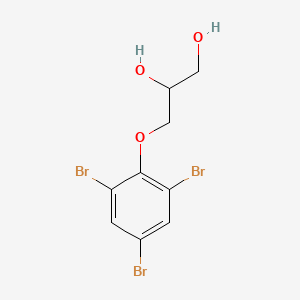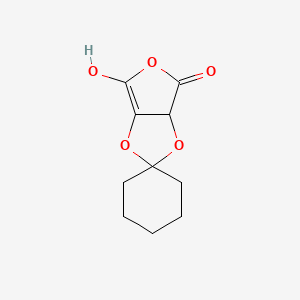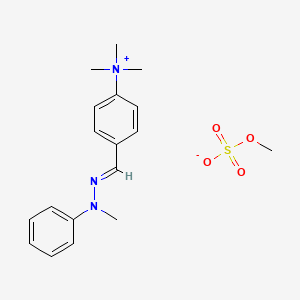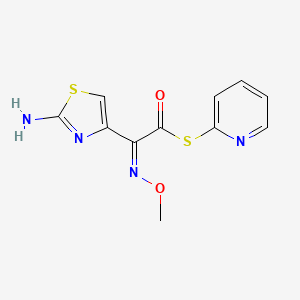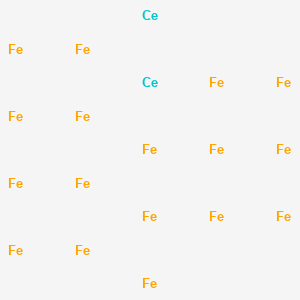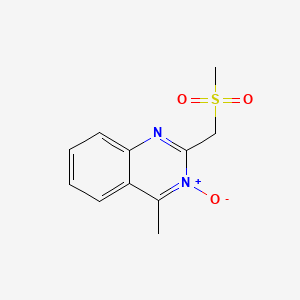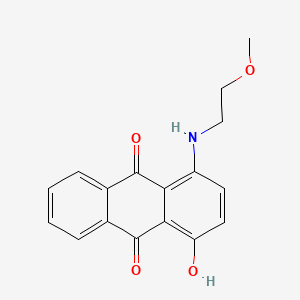
1-Hydroxy-4-((2-methoxyethyl)amino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 264-214-8, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula (C_8H_{12}N_4). This compound is known for its ability to decompose thermally, producing free radicals that initiate polymerization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{N}_2\text{H}_4 \rightarrow (\text{CH}_3\text{C}(\text{CN})\text{N}_2\text{C}(\text{CH}_3))_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes thermal decomposition to produce free radicals. This decomposition can be represented as:
[ (\text{CH}_3\text{C}(\text{CN})\text{N}_2\text{C}(\text{CH}_3))_2 \rightarrow 2\text{CH}_3\text{C}(\text{CN})\text{N}_2\cdot ]
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. Common solvents used in these reactions include toluene, benzene, and other organic solvents that can dissolve the compound and facilitate the reaction.
Major Products Formed
The primary products of the decomposition reaction are free radicals, which can then initiate polymerization reactions. These free radicals are highly reactive and can react with monomers to form polymers.
Applications De Recherche Scientifique
2,2’-azobis(2-methylpropionitrile) is widely used in scientific research, particularly in the field of polymer chemistry. Its applications include:
Polymerization Initiator: It is commonly used to initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Controlled Radical Polymerization: It is used in techniques such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization.
Biological Studies: It is used in studies involving the generation of free radicals and their effects on biological systems.
Material Science: It is used in the synthesis of various polymeric materials with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to produce free radicals. These free radicals can then initiate polymerization reactions by reacting with monomers. The molecular targets in these reactions are the double bonds of the monomers, which are broken to form new bonds, leading to the formation of polymers.
Comparaison Avec Des Composés Similaires
2,2’-azobis(2-methylpropionitrile) is similar to other radical initiators such as benzoyl peroxide and potassium persulfate. it has unique properties that make it particularly useful in certain applications:
Thermal Stability: It has a higher thermal stability compared to benzoyl peroxide, making it suitable for reactions requiring higher temperatures.
Solubility: It is more soluble in organic solvents compared to potassium persulfate, making it easier to use in organic polymerization reactions.
List of Similar Compounds
- Benzoyl peroxide
- Potassium persulfate
- Azobisisobutyronitrile (AIBN)
Propriétés
Numéro CAS |
63467-00-5 |
|---|---|
Formule moléculaire |
C17H15NO4 |
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
1-hydroxy-4-(2-methoxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO4/c1-22-9-8-18-12-6-7-13(19)15-14(12)16(20)10-4-2-3-5-11(10)17(15)21/h2-7,18-19H,8-9H2,1H3 |
Clé InChI |
ANAJKKQWLIBRSM-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



